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Compound of Interest

Compound Name: Lysergic acid morpholide

Cat. No.: B1675756 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Synthesis of LSM-775

Executive Summary
LSM-775, also known as lysergic acid morpholide, is a notable synthetic lysergamide and a

structural analog of lysergic acid diethylamide (LSD).[1][2] First synthesized in the 1950s, it has

garnered renewed interest within the scientific community for its distinct pharmacological

profile.[3] While possessing psychedelic potential, its effects are reported to be significantly

less potent and of shorter duration than LSD, a characteristic attributed to its complex

interaction with serotonin receptors.[1][2][4] This guide provides a comprehensive technical

overview of the chemical structure of LSM-775, outlines a representative synthetic pathway

based on established ergoline chemistry, and discusses the rationale behind the

methodological choices. It is intended for researchers, chemists, and professionals in drug

development who require a detailed understanding of this compound's core scientific attributes.

Chemical Identity and Structural Elucidation
LSM-775 is fundamentally an ergoline derivative, a class of compounds characterized by a

tetracyclic skeleton that incorporates both tryptamine and phenethylamine pharmacophores

within its rigid structure.[2] Its formal IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-

4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone.[1][5][6] The defining feature that

distinguishes LSM-775 from its more famous congener, LSD, is the substitution of the

diethylamide moiety at the C8 position with a morpholide group. This seemingly minor

alteration has profound implications for its pharmacological activity.
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The core structure is the D-lysergic acid scaffold. The stereochemistry at positions 5 and 8 is

critical for its biological activity. The morpholine ring is attached via an amide linkage to the

carboxyl group at the C8 position of the ergoline nucleus.

Key Structural Features
Caption: Chemical structure of LSM-775 highlighting the core components.

Physicochemical Properties & Identifiers
The structural properties of LSM-775 have been extensively characterized using modern

analytical techniques, including X-ray crystallography, NMR spectroscopy, and various forms of

mass spectrometry.[7][8] A summary of its key identifiers is presented below.

Identifier Value Source(s)

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-

tetrahydro-4H-indolo[4,3-

fg]quinolin-9-yl]-morpholin-4-

ylmethanone

[1][5][6]

Common Names

LSM-775, Lysergic acid

morpholide, N-

Morpholinyllysergamide

[1][2][6]

CAS Number 4314-63-0 [1][5][9]

Molecular Formula C₂₀H₂₃N₃O₂ [1][9][10]

Molar Mass 337.423 g·mol⁻¹ [1]

SMILES
CN1C--INVALID-LINK--

C(=O)N5CCOCC5
[6][10]

InChI Key
OTQWCDNEJVKXKG-

RDTXWAMCSA-N
[1][5][10]
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The synthesis of LSM-775, first reported by Stoll and Hoffmann, follows the general principles

of lysergamide preparation.[3] The primary strategic consideration is the formation of a stable

amide bond between the carboxyl group of lysergic acid and the secondary amine, morpholine.

This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the

morpholine nitrogen.

Retrosynthetic Approach
The retrosynthesis of LSM-775 is straightforward, involving a single disconnection at the amide

C-N bond. This reveals the two primary precursors: D-lysergic acid and morpholine. Lysergic

acid itself can be obtained via the hydrolysis of naturally occurring ergot alkaloids, such as

ergotamine.[11]

Synthesis Workflow
The forward synthesis involves three critical stages: preparation of the lysergic acid starting

material, activation of the carboxylic acid, coupling with morpholine, and finally, purification of

the product.

Ergot Alkaloid
(e.g., Ergotamine) D-Lysergic Acid

Base Hydrolysis
(e.g., KOH/H₂O) Activated Lysergic Acid

(e.g., Acyl Azide)

Activation
(e.g., DPPA, Et₃N in DMF)

Crude LSM-775

Amide Coupling
(Morpholine) Purified LSM-775

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of LSM-775 from an ergot alkaloid precursor.

Representative Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established principles of

lysergamide synthesis. It must be carried out by qualified personnel in a properly equipped

laboratory, adhering to all safety regulations. Yields and reaction conditions may require

optimization.

Objective: To synthesize LSM-775 from D-lysergic acid and morpholine.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6230476/
https://www.youtube.com/watch?v=AcuKlAvB_Zc
https://www.benchchem.com/product/b1675756?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D-lysergic acid

Morpholine, anhydrous

Diphenylphosphoryl azide (DPPA)

Triethylamine (Et₃N), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., Argon), dissolve D-lysergic acid (1.0 eq) in anhydrous DMF.

Amine Addition: To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by

anhydrous morpholine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

Rationale: Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic

acid and neutralize the acid formed during the reaction. An excess of morpholine is used

to drive the reaction to completion.

Carboxylic Acid Activation: Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) to the

cooled reaction mixture.

Rationale: DPPA is an efficient and relatively safe coupling reagent that converts the

carboxylic acid into a highly reactive acyl azide intermediate in situ, which readily reacts
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with the amine. This method avoids the harsher conditions required for forming an acid

chloride.

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-

24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory

funnel containing ethyl acetate and water.

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate

solution, and brine.

Rationale: The aqueous washes remove unreacted reagents, DMF, and other water-

soluble impurities. The bicarbonate wash specifically removes any remaining acidic

starting material.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford

pure LSM-775.

Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR,

and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Rationale and Mechanism
The scientific interest in LSM-775 stems from its unique pharmacological profile. It is a potent

agonist at multiple serotonin receptors.[1] Critically, it acts as a high-efficacy partial agonist at

the 5-HT₂A receptor, the primary target for classic psychedelics.[3] However, unlike LSD, it is

also a potent full agonist of the 5-HT₁A receptor.[1]

This dual activity is key to its attenuated psychedelic effects. Research suggests that the

activation of 5-HT₁A receptors exerts an inhibitory or "masking" effect on the 5-HT₂A-mediated

psychedelic response.[1][3] In animal models, LSM-775 does not induce the head-twitch
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response—a behavioral proxy for hallucinogenic potential—unless the 5-HT₁A receptor is

blocked by an antagonist.[3]

LSM-775
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Caption: Proposed modulatory effect of 5-HT₁A receptor activation on 5-HT₂A-mediated effects

of LSM-775.

Conclusion
LSM-775 stands as a chemically and pharmacologically fascinating molecule. Its structure, a

simple morpholide derivative of lysergic acid, belies a complex interaction with the serotonergic

system that distinguishes it from canonical psychedelics like LSD. The synthesis is achievable

through standard amide coupling methodologies, hinging on the effective activation of the

lysergic acid carboxyl group. For drug development professionals and researchers, LSM-775

serves as a valuable chemical tool for probing the nuanced roles of the 5-HT₂A and 5-HT₁A

receptors and understanding how their interplay can modulate psychedelic activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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